1-[p-Chlorophenyl]-1,2-propanedione-2-oxime
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Overview
Description
1-[p-Chlorophenyl]-1,2-propanedione-2-oxime is an organic compound characterized by the presence of a chlorophenyl group attached to a propanedione-oxime structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[p-Chlorophenyl]-1,2-propanedione-2-oxime typically involves the reaction of p-chlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate. The reaction proceeds through the formation of an intermediate oxime, which is then subjected to further reaction conditions to yield the final product. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the compound. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-[p-Chlorophenyl]-1,2-propanedione-2-oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include substituted oximes, amines, and various chlorophenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[p-Chlorophenyl]-1,2-propanedione-2-oxime has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[p-Chlorophenyl]-1,2-propanedione-2-oxime involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the chlorophenyl group can interact with various enzymes and receptors, modulating their activity and leading to the observed effects .
Comparison with Similar Compounds
1-[p-Chlorophenyl]-2-propanone: Similar in structure but lacks the oxime group.
1-[p-Chlorophenyl]-1,2-propanedione: Similar but without the oxime group.
1-[p-Chlorophenyl]-1,2-propanedione-2-thiosemicarbazone: Contains a thiosemicarbazone group instead of an oxime group.
Uniqueness: 1-[p-Chlorophenyl]-1,2-propanedione-2-oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
56472-72-1 |
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Molecular Formula |
C9H8ClNO2 |
Molecular Weight |
197.62 g/mol |
IUPAC Name |
(2Z)-1-(4-chlorophenyl)-2-hydroxyiminopropan-1-one |
InChI |
InChI=1S/C9H8ClNO2/c1-6(11-13)9(12)7-2-4-8(10)5-3-7/h2-5,13H,1H3/b11-6- |
InChI Key |
OGDUXQIKSLKHFR-WDZFZDKYSA-N |
Isomeric SMILES |
C/C(=N/O)/C(=O)C1=CC=C(C=C1)Cl |
SMILES |
CC(=NO)C(=O)C1=CC=C(C=C1)Cl |
Canonical SMILES |
CC(=NO)C(=O)C1=CC=C(C=C1)Cl |
56472-72-1 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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